molecular formula C21H23N5O3S B5521766 1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea

Cat. No.: B5521766
M. Wt: 425.5 g/mol
InChI Key: JOXFHTGHLVALLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with dibenzylsulfamoyl and dimethylpyrimidinyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,6-dimethylpyrimidine-2-amine with dibenzylsulfamoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Shares the dimethylpyrimidinyl group but differs in the sulfonamide moiety.

    2-(1-(Substituted phenyl)ethylidene)-1-(4,6-dimethylpyrimidin-2-yl)hydrazines: Contains a similar pyrimidine structure but with different substituents.

Uniqueness

1-(Dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea is unique due to its combination of dibenzylsulfamoyl and dimethylpyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(dibenzylsulfamoyl)-3-(4,6-dimethylpyrimidin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-16-13-17(2)23-20(22-16)24-21(27)25-30(28,29)26(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFHTGHLVALLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.